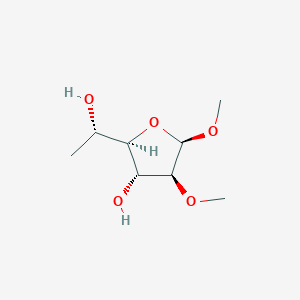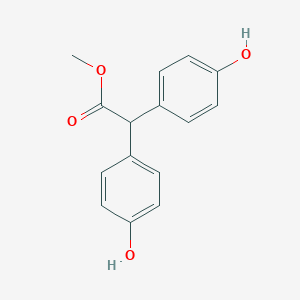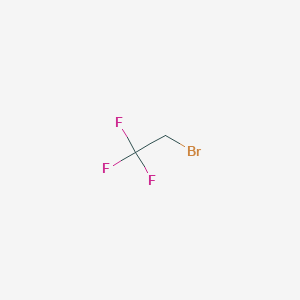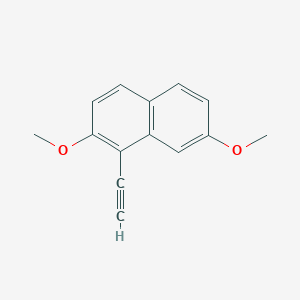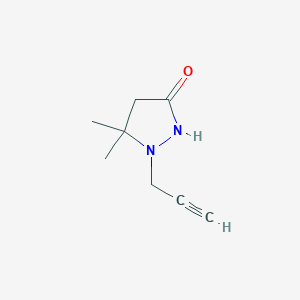![molecular formula C13H16O2 B154184 4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 133601-06-6](/img/structure/B154184.png)
4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one, also known as A-4015, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators in the body. 4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one also activates the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation.
Effets Biochimiques Et Physiologiques
4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in macrophages and other immune cells. In vivo studies have shown that 4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one can reduce inflammation and pain in animal models of acute and chronic inflammation. 4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one has also been shown to inhibit the growth and metastasis of various types of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one has several advantages as a research tool, including its high purity, stability, and reproducibility. However, 4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one also has some limitations, such as its relatively low solubility in aqueous solutions and its potential toxicity at high doses. Therefore, researchers should carefully consider the appropriate experimental conditions and dosages when using 4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one in their studies.
Orientations Futures
There are several future directions for research on 4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one. One direction is to further elucidate the mechanism of action of 4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one and its effects on various signaling pathways in cells. Another direction is to explore the potential applications of 4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one in other fields, such as agriculture and environmental science. Additionally, researchers can investigate the structure-activity relationship of 4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one and its derivatives to develop more potent and selective compounds for various applications.
In conclusion, 4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one and its derivatives can lead to the development of new drugs, materials, and technologies that benefit society.
Méthodes De Synthèse
4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one can be synthesized through a multistep process involving the reaction of 2-ethoxyphenol with cyclohexanone, followed by a series of chemical reactions including reduction, dehydration, and cyclization. The yield of 4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and reagent concentration.
Applications De Recherche Scientifique
4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. In materials science, 4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one has been used as a building block for the synthesis of novel organic materials with unique properties. In organic synthesis, 4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one has been used as a starting material for the synthesis of various compounds with diverse structures and functions.
Propriétés
Numéro CAS |
133601-06-6 |
|---|---|
Nom du produit |
4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one |
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
4-ethoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C13H16O2/c1-2-15-12-9-5-7-10-6-3-4-8-11(14)13(10)12/h5,7,9H,2-4,6,8H2,1H3 |
Clé InChI |
KOSABGIKHUBXGP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1C(=O)CCCC2 |
SMILES canonique |
CCOC1=CC=CC2=C1C(=O)CCCC2 |
Synonymes |
5H-Benzocyclohepten-5-one,4-ethoxy-6,7,8,9-tetrahydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



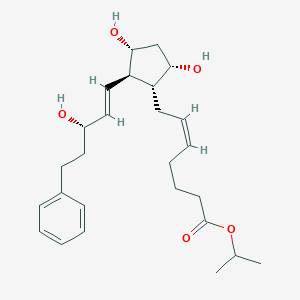
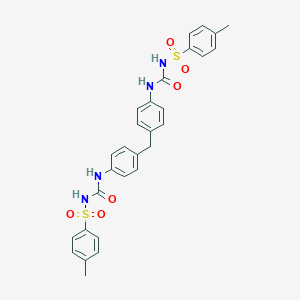
![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)
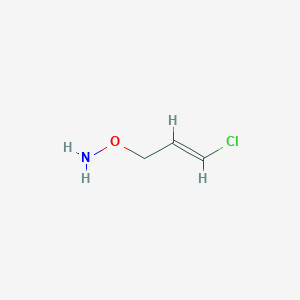
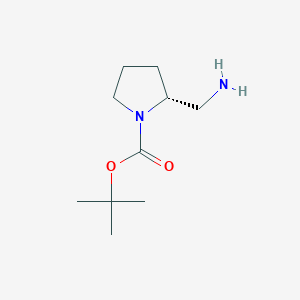
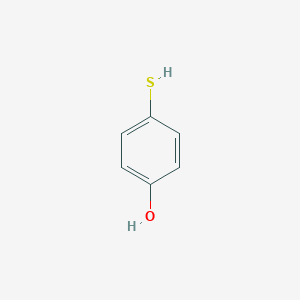
![Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-](/img/structure/B154121.png)
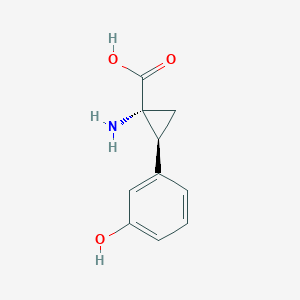
![3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B154123.png)
